molecular formula C17H15N3O4S B13122799 (E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid

(E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid

Cat. No.: B13122799
M. Wt: 357.4 g/mol
InChI Key: QVYDIWJNPWNVFA-FARCUNLSSA-N
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Description

(E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenylsulfonyl group, and a pyrrole ring connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation of the pyrazole derivative using a sulfonyl chloride.

    Pyrrole Ring Formation: The pyrrole ring is formed through a cyclization reaction involving an appropriate precursor.

    Acrylic Acid Addition: The final step involves the addition of an acrylic acid moiety to the pyrrole ring, typically through a Heck reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the acrylic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

(E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares some structural similarities, particularly in the presence of aromatic rings and nitrogen-containing groups.

    Steviol Glycosides: These compounds also contain complex organic structures with multiple functional groups, although their applications and properties differ significantly.

Uniqueness

(E)-3-(1-((4-(1-Methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H15N3O4S/c1-19-12-15(10-18-19)14-3-5-16(6-4-14)25(23,24)20-9-8-13(11-20)2-7-17(21)22/h2-12H,1H3,(H,21,22)/b7-2+

InChI Key

QVYDIWJNPWNVFA-FARCUNLSSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)O

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)O

Origin of Product

United States

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